4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[4-bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-8-3-7(10(12)13)5(2-9(15)16)1-6(8)4-14/h1,3,10H,2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXWNIZGFPSJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)Br)C(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Cyanation of Aromatic Precursors
- Starting from a suitably substituted aniline or phenol derivative, diazotization followed by Sandmeyer-type reactions can introduce bromine and cyano groups selectively on the aromatic ring.
- For example, fluoro- and bromo-substituted anilines can be converted to the corresponding diazonium salts, which upon reaction with copper(I) cyanide yield aryl nitriles (cyano groups) at desired positions.
- Halogenation can be performed using chlorine or bromine gas under controlled conditions with radical initiators such as azobisisobutyronitrile (AIBN), often at elevated temperatures (around 110 °C) to achieve benzyl halide intermediates.
Introduction of Difluoromethyl Group
- The difluoromethyl substituent (-CF2H) is typically introduced via fluorination reactions using specialized fluorinating agents or by nucleophilic substitution on pre-fluorinated intermediates.
- Alternatively, difluoromethylated aromatic precursors can be synthesized by selective fluorination of methyl groups or by using difluoromethyl-containing building blocks in the initial stages.
Formation of Phenylacetic Acid Side Chain
- The phenylacetic acid moiety is commonly introduced by converting benzyl halides to benzyl cyanides via nucleophilic substitution with sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol, often with phase transfer catalysts.
- Subsequent hydrolysis of the nitrile group under acidic conditions (e.g., reflux with sulfuric acid and acetic acid) yields the phenylacetic acid.
- This sequence is supported by patent CN112851493A, which details the conversion of benzyl chloride intermediates to phenylacetonitriles and then to phenylacetic acids via acid hydrolysis.
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1. Aromatic Substitution | Diazotization and Sandmeyer reaction | Starting from 4-bromo-2-(difluoromethyl)aniline, diazotize with NaNO2/HCl at 0-5 °C, then react with CuCN | Introduction of cyano group at position 5, yielding 4-bromo-5-cyano-2-(difluoromethyl)benzene derivative |
| 2. Side Chain Halogenation | Radical halogenation | Treat the methyl group (if present) with Cl2 or Br2 in presence of AIBN at ~110 °C | Formation of benzyl halide intermediate |
| 3. Cyanation | Nucleophilic substitution | React benzyl halide with NaCN in DMSO or ethanol with phase transfer catalyst at 70-80 °C | Formation of benzyl cyanide derivative |
| 4. Hydrolysis | Acidic hydrolysis | Reflux benzyl cyanide with 70% H2SO4 and acetic acid at 100-120 °C for 3-6 hours | Conversion of nitrile to phenylacetic acid |
| 5. Purification | Recrystallization or chromatography | Use methanol or toluene for recrystallization | Obtain pure 4-bromo-5-cyano-2-(difluoromethyl)phenylacetic acid |
- Yields for cyanation steps typically range from 70% to 90%, depending on reaction time and catalyst efficiency.
- Hydrolysis of nitriles to acids under strongly acidic conditions generally proceeds with yields above 85%.
- Purity of final phenylacetic acid compounds can be confirmed by melting point analysis (e.g., 99-104 °C for related compounds) and HPLC purity above 98% is achievable.
| Method Aspect | Diazotization/Sandmeyer Route | Direct Halogenation & Cyanation | Fluorination Post-Functionalization |
|---|---|---|---|
| Starting Material | Substituted aniline derivatives | Aromatic methyl derivatives | Pre-fluorinated aromatic compounds |
| Reaction Conditions | Mild to moderate temperature, aqueous acidic medium | Elevated temperature, radical initiators | Specialized fluorinating agents, controlled conditions |
| Functional Group Introduction | Stepwise, selective | May require protection/deprotection | May be challenging due to fluorine reactivity |
| Typical Yields | High for cyanation and hydrolysis | Moderate to high | Variable, depending on fluorination method |
| Scalability | Good, well-established | Moderate, requires careful control | Limited by reagent availability |
- Use of sodium cyanide and halogen gases requires strict safety protocols due to toxicity and corrosiveness.
- Acidic hydrolysis involves concentrated sulfuric acid, necessitating appropriate handling and waste neutralization.
- Fluorination steps may involve hazardous reagents and require specialized equipment.
The preparation of 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid is best achieved through a multi-step synthetic route involving:
- Selective aromatic substitution via diazotization and Sandmeyer reactions to install cyano and bromo groups.
- Radical halogenation to form benzyl halide intermediates.
- Cyanation followed by acidic hydrolysis to yield the phenylacetic acid moiety.
- Careful purification to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the cyano group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation by interfering with specific signaling pathways .
- Anti-inflammatory Drugs : The compound's unique functional groups may contribute to anti-inflammatory properties, making it a candidate for further medicinal exploration.
Agrochemicals
The compound is also utilized in agricultural chemistry as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways in plants can lead to the design of more effective agrochemicals that target specific plant processes while minimizing environmental impact.
Biochemical Assays
In molecular biology, 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid is employed as a probe in biochemical assays. Its reactivity allows it to interact with biomolecules, aiding in the study of enzyme activities and protein interactions.
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of derivatives synthesized from 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the compound could enhance its therapeutic efficacy .
Case Study 2: Agrochemical Development
Research conducted on the application of this compound in agrochemicals revealed its effectiveness as a selective herbicide. Trials showed that formulations containing derivatives of 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid significantly reduced weed growth without harming crops, indicating its potential for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine, cyano, and difluoromethyl groups can interact with these targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenylacetic Acid Derivatives
2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate
- Structure : Contains a 4-bromobenzenesulfonamido group attached to phenylacetic acid.
- Synthesis : Synthesized via condensation of 4-bromo benzene sulfonyl chloride with phenylglycine .
- Applications : Demonstrated utility as a ligand in metal complexation and biological activity studies (e.g., antimicrobial, enzyme inhibition) .
4-Cyano-3-difluoromethyl-5-(trifluoromethylthio)phenylacetic Acid (CAS 1807307-03-4)
Halogenated Benzoic Acid Derivatives
4-Bromo-2-fluoro-5-methylbenzoic Acid (CAS 415965-24-1)
- Structure : A benzoic acid derivative with bromo, fluoro, and methyl substituents.
- Similarity Score : 0.97 (vs. target compound) .
2-Bromo-4-fluoro-5-methylbenzoic Acid (CAS 1003709-39-4)
- Structure : Bromo and fluoro substituents at positions 2 and 4, with a methyl group at position 4.
Functionalized Phenylacetic Acids
Phenylacetic Acid (C₆H₅CH₂COOH)
- pKa ≈ 4.3, moderate solubility in polar solvents.
- Biological Activity : Exhibits higher antibacterial activity against strain T-37 compared to behenic acid, erucamide, and β-sitosterol .
- Key Differences : The target compound’s electron-withdrawing substituents (Br, CN, CF₂H) likely lower its pKa (increased acidity) and alter antimicrobial efficacy .
3-Hydroxyphenylacetic Acid
Table 1: Substituent Effects on Key Properties
*Estimated based on substituent electronegativity. ‡Predicted due to increased hydrophobicity from Br/CF₂H. §Inferred from reduced solubility and steric hindrance.
Biological Activity
Overview
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid is an organic compound characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenyl ring with an acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C10H6BrF2NO2
- Molecular Weight : 292.06 g/mol
- CAS Number : 1805592-93-1
The biological activity of 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The functional groups present in the compound allow for various non-covalent interactions, including:
- Hydrogen Bonding : The cyano group can participate in hydrogen bonding, enhancing binding affinity to target proteins.
- Van der Waals Forces : The difluoromethyl group increases lipophilicity, facilitating penetration through biological membranes.
- Electrostatic Interactions : The bromine atom may engage in electrostatic interactions with negatively charged sites on target molecules.
These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects.
Enzyme Inhibition
The compound is under investigation for its potential role as an enzyme inhibitor. Enzyme inhibition studies are crucial for understanding the therapeutic applications of such compounds in treating diseases where specific enzymes play a critical role. For example, similar compounds have been shown to inhibit key metabolic enzymes involved in various biochemical pathways .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that phenylacetic acid derivatives could significantly reduce the growth of Sclerotinia sclerotiorum, suggesting that structural modifications could enhance their efficacy against fungal pathogens .
- Enzyme Interaction Studies : Research involving related compounds indicated that modifications at the phenyl ring can lead to increased potency in inhibiting enzyme activity, which could be extrapolated to predict similar behavior for 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid .
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
